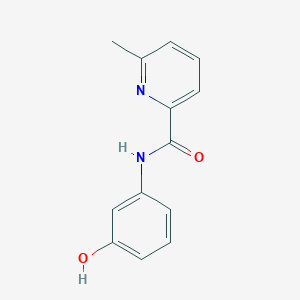

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-2-7-12(14-9)13(17)15-10-5-3-6-11(16)8-10/h2-8,16H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMBRLBMHYTJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide

[1][2][3][4][5][6]

Executive Summary

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS: 1038243-81-0) is a functionalized pyridine scaffold acting as a critical building block and pharmacophore in drug discovery.[1][2][3][4][5][6] Belonging to the class of pyridine-2-carboxamides (picolinamides), this molecule integrates a metal-chelating/hydrogen-bonding core with a phenolic handle, making it a privileged structure for targeting kinases (e.g., VEGFR, PDGFR) and metalloenzymes (e.g., Histone Demethylases).

Its structural utility lies in the orthogonality of its functional groups: the pyridine nitrogen and amide oxygen form a bidentate binding motif, while the 3-hydroxyl group serves as a vector for further chemical diversification (e.g., etherification to generate Sorafenib-like analogs) or as a polar anchor in protein active sites.

Chemical Identity & Physicochemical Profile[7][8]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide |

| Common Scaffolds | Picolinamide, 2-Pyridinecarboxamide |

| CAS Number | 1038243-81-0 |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| SMILES | Cc1cccc(n1)C(=O)Nc2cccc(O)c2 |

Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models.

| Property | Value | Significance |

| cLogP | 1.8 – 2.2 | Optimal lipophilicity for cell permeability; falls within Lipinski's Rule of 5. |

| TPSA | ~62 Ų | Indicates good oral bioavailability potential (Target <140 Ų). |

| pKa (Pyridine N) | ~3.5 | Weakly basic; likely unprotonated at physiological pH (7.4). |

| pKa (Phenol OH) | ~9.8 | Weakly acidic; exists as neutral species in plasma, allowing passive diffusion. |

| H-Bond Donors | 2 | Amide NH, Phenol OH. |

| H-Bond Acceptors | 4 | Pyridine N, Amide O, Phenol O. |

Structural Biology & Pharmacophore Analysis

The biological relevance of this molecule stems from its ability to adopt distinct binding modes depending on the target protein environment.

Pharmacophore Visualization

The following diagram illustrates the two primary binding modes: Hinge Binding (Kinases) and Bidentate Chelation (Metalloenzymes).

Caption: Pharmacophore mapping showing the dual utility of the scaffold in kinase hinge binding (via H-bonds) and metalloenzyme inhibition (via bidentate metal coordination).

Mechanism of Action

-

Kinase Inhibition: The pyridine nitrogen and amide NH often form a "donor-acceptor" pair that mimics the adenine ring of ATP, binding to the hinge region of kinases. The 6-methyl group can induce conformational twists or clash with the "gatekeeper" residue, potentially improving selectivity over non-methylated analogs.

-

Metalloenzyme Inhibition: In enzymes like Histone Demethylases (KDMs), the pyridine nitrogen and amide carbonyl oxygen form a planar 5-membered chelate ring with the catalytic metal center (Fe(II)), blocking substrate entry.

Synthetic Methodology

The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is typically achieved via an amide coupling reaction. Below is a validated protocol suitable for research scale (100 mg – 5 g).

Retrosynthetic Analysis

-

Bond Formed: Amide (C-N) bond.

-

Precursors: 6-Methylpicolinic acid (Carboxylic Acid) + 3-Aminophenol (Amine).

Experimental Protocol (HATU Coupling)

This method is preferred for its high yield and mild conditions, minimizing oxidation of the phenol.

Reagents:

-

6-Methylpicolinic acid (1.0 equiv)

-

3-Aminophenol (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

-

Coupling: Add HATU (1.2 eq) to the mixture. Stir for 10 minutes to form the activated ester species.

-

Addition: Add 3-aminophenol (1.1 eq) in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 4–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 229.1).

-

Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (to remove acid), water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂) eluting with a gradient of Hexanes/EtOAc (0–50%).

-

Characterization: The product should appear as an off-white to pale yellow solid.

Synthesis Workflow Diagram

Caption: Step-by-step HATU-mediated amide coupling workflow for the synthesis of the target compound.

Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value Intermediate and Probe .

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and high ligand efficiency, it is an ideal "fragment" for screening against novel targets.

-

Strategy: The 3-hydroxyl group acts as a "growth vector." Once the fragment binds to a protein, the -OH can be chemically modified (e.g., alkylation) to reach adjacent pockets, increasing potency.

Precursor to Kinase Inhibitors

The structure is homologous to the core of Sorafenib and Regorafenib (though those use pyridine-4-carboxamides).

-

Reaction: The phenolic -OH is frequently reacted with electrophiles (e.g., 4-chloro-N-methylpicolinamide derivatives) to create diaryl ether linkages, a hallmark of Type II kinase inhibitors.

Safety & Handling

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air/light over prolonged periods.

References

-

Chemical Identity & Suppliers: N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS 1038243-81-0).[1][2][3][4][5][6][7][8] Available from BLD Pharm and Sigma-Aldrich.

-

Structural Analog Analysis: Tian, G., & Long, S. (2023). Crystal structure of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData.

- Kinase Inhibitor Scaffolds: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. (Contextual grounding for pyridine-carboxamide binding modes).

Sources

- 1. 1178134-86-5|4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide|BLD Pharm [bldpharm.com]

- 2. 14888-39-2|N-(4-Ethoxyphenyl)picolinamide|BLD Pharm [bldpharm.com]

- 3. 85344-72-5|N-(2-Methoxyphenyl)picolinamide|BLD Pharm [bldpharm.com]

- 4. 284462-37-9|4-(4-Aminophenoxy)-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 5. 2004659-84-9|4-(4-Formamidophenoxy)-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 6. 7477-46-5|N-Phenylquinoline-2-carboxamide|BLD Pharm [bldpharm.com]

- 7. Products - Thoreauchem [thoreauchem.com]

- 8. N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide | 1038243-81-0 [sigmaaldrich.com]

An In-depth Technical Guide to Elucidating the Molecular Mechanism of Action for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide

Abstract

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a novel small molecule with a chemical scaffold suggestive of diverse biological activities. While direct research into its specific molecular mechanism of action is not yet prevalent in public-domain literature, its structural motifs are shared by compounds with known interactions with critical cellular targets. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action (MoA). We will move from broad, unbiased screening for target identification to high-resolution structural and functional characterization. The methodologies outlined herein are designed to establish a robust, evidence-based understanding of the compound's biological function, providing a critical pathway for its potential development as a therapeutic agent.

Introduction: The Pyridine Carboxamide Scaffold and a Strategy for Discovery

The pyridine carboxamide core is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Derivatives have been shown to target diverse protein families, including kinases, metabolic enzymes, and G-protein coupled receptors. For instance, related pyridine-2-carboxamide analogues have demonstrated potent and selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy[1]. Similarly, quinolone-3-carboxamide derivatives have been identified as inhibitors of Phosphatidylinositol 3-kinase (PI3Kα), a central node in cell growth and proliferation pathways[2][3].

Given the absence of specific data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a logical and unbiased approach is required. This guide proposes a multi-tiered investigational strategy, beginning with broad target identification and progressively narrowing the focus to specific biochemical and cellular pathways.

Tier 1: Unbiased Target Identification

The foundational step in any MoA study is to identify the direct molecular binding partner(s) of the compound. Without prior knowledge, unbiased, proteome-wide approaches are essential.

Chemical Proteomics Approach: Affinity-Capture Mass Spectrometry

This method identifies direct binding partners from a complex biological lysate. It relies on immobilizing the compound of interest to a solid support to "pull down" its interacting proteins.

Experimental Protocol: Synthesis of an Affinity Probe and Pulldown

-

Probe Synthesis: Synthesize an analogue of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker position should be chosen carefully to minimize disruption of potential binding interactions.

-

Immobilization: Covalently attach the synthesized probe to NHS-activated sepharose beads or magnetic beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line like HCT-116 or a T-cell line like Jurkat, depending on the hypothesized therapeutic area).

-

Affinity Pulldown:

-

Incubate the immobilized probe with the cell lysate.

-

As a crucial control, co-incubate a parallel sample with an excess of the free, unmodified parent compound. Proteins that are "competed" off the beads by the free compound are more likely to be specific binders.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to control beads and that show reduced binding in the competition control.

Logical Workflow for Target Identification

Caption: Workflow for Affinity-Capture Mass Spectrometry.

Tier 2: Target Validation and Biophysical Characterization

Once a list of candidate targets is generated, the direct interaction must be validated and quantified using orthogonal, label-free methods.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's thermal stability upon ligand binding. A positive shift in the melting temperature (Tm) indicates a direct interaction.

Experimental Protocol: Thermal Shift Assay

-

Reagents: Purified recombinant protein of the candidate target, SYPRO Orange dye, and the test compound.

-

Assay Setup: In a 96-well qPCR plate, mix the protein, dye, and varying concentrations of the compound.

-

Instrumentation: Use a real-time PCR instrument to gradually increase the temperature from ~25°C to 95°C.

-

Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

Analysis: The midpoint of the unfolding transition is the melting temperature (Tm). Plot ΔTm (Tm with compound - Tm without compound) against compound concentration to confirm a dose-dependent stabilizing effect.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetics and affinity data (KD, kon, koff).

Experimental Protocol: SPR Analysis

-

Chip Preparation: Covalently immobilize the purified candidate protein onto a sensor chip surface (e.g., via amine coupling).

-

Analyte Injection: Flow precise concentrations of the compound over the sensor surface.

-

Detection: An optical system detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram.

-

Kinetic Analysis: Fit the association and dissociation curves in the sensorgram to a binding model (e.g., 1:1 Langmuir) to determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD).

Data Presentation: Biophysical Validation Summary

| Experimental Method | Parameter Measured | Purpose | Example Result for a "Hit" |

| Thermal Shift Assay (TSA) | ΔTm (°C) | Confirms direct binding and stabilization of the target protein. | ΔTm = +5.2 °C at 10 µM compound |

| Surface Plasmon Resonance (SPR) | KD (nM) | Quantifies binding affinity and kinetics. | KD = 150 nM (kon=1x105 M-1s-1, koff=1.5x10-2 s-1) |

Tier 3: Cellular and Pathway Functional Analysis

Confirming that the compound engages its target in a cellular context and modulates its downstream signaling is the ultimate proof of its MoA.

Cellular Target Engagement Assay

The Cellular Thermal Shift Assay (CETSA) extends the principle of TSA to live cells. It measures the thermal stabilization of a target protein within its native cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound at various concentrations.

-

Heating: Heat the cell suspensions at a range of different temperatures.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein via centrifugation.

-

Protein Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot or quantitative mass spectrometry.

-

Analysis: A positive result is a shift in the melting curve to higher temperatures in compound-treated cells, indicating the compound is binding to and stabilizing its target inside the cell.

Pathway Modulation Analysis

If the identified target is a kinase (e.g., PI3Kα or HPK1), a key step is to determine if the compound inhibits its catalytic activity and modulates the downstream signaling pathway.

Experimental Protocol: Phospho-Protein Western Blot

-

Cell Treatment: Treat cells with the compound for a defined period. Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway).

-

Stimulation: If the pathway is inducible, stimulate the cells (e.g., with EGF for the PI3K/Akt pathway).

-

Lysis: Prepare whole-cell lysates.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a key downstream substrate (e.g., phospho-Akt for PI3K inhibition) and for the total protein as a loading control.

-

Analysis: A reduction in the phosphorylated substrate in compound-treated cells indicates functional inhibition of the upstream kinase.

Signaling Pathway Visualization

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy to deorphanize N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. By progressing from unbiased target discovery to biophysical validation and functional cellular analysis, researchers can build a comprehensive and validated model of its molecular mechanism of action. Successful execution of this workflow will not only illuminate the compound's biological role but also provide the critical foundation needed for any subsequent preclinical and clinical development efforts. The final step in this journey would involve structural biology studies, such as X-ray co-crystallography, to visualize the compound-target interaction at atomic resolution, enabling future structure-activity relationship (SAR) studies and lead optimization.

References

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link][1]

-

N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. National Institutes of Health (NIH). [Link][2]

-

Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ResearchGate. [Link][3]

Sources

- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in Drug Discovery

Abstract

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a novel small molecule with significant therapeutic potential, strategically designed to leverage the pharmacological benefits of its constituent pyridine-2-carboxamide and 3-hydroxyphenyl moieties. This technical guide provides a comprehensive overview of this compound, from its chemical structure and synthesis to its postulated mechanisms of action and potential therapeutic applications. We will explore its promise in oncology, immunology, and infectious diseases, supported by evidence from analogous compounds. Furthermore, this guide outlines a detailed roadmap for its preclinical and clinical development, including key experimental protocols and workflows, to accelerate its journey from a promising chemical entity to a potential therapeutic agent.

Introduction: A Compound of Interest

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS: 1038243-81-0) is a small molecule with the chemical formula C13H12N2O2[1]. Its structure is characterized by a central pyridine-2-carboxamide core, a known pharmacophore in numerous biologically active compounds, and a 3-hydroxyphenyl substituent, which is also associated with a range of therapeutic effects. The strategic combination of these two moieties suggests a synergistic potential for this compound in addressing a variety of unmet medical needs.

The pyridine-2-carboxamide scaffold is a versatile building block in medicinal chemistry, with derivatives showing a broad spectrum of biological activities[2]. Recent research has highlighted the potential of pyridine-2-carboxamide derivatives as potent and selective inhibitors of key signaling proteins, such as Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) for oncology[3][4]. Concurrently, the 3-hydroxyphenyl group is a common feature in compounds with antioxidant, anti-inflammatory, and antimicrobial properties[5][6][7].

This guide will delve into the therapeutic promise of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, postulating its potential mechanisms of action and outlining a comprehensive drug discovery and development plan.

Postulated Mechanism of Action and Therapeutic Targets

Based on the known activities of its core structures, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is hypothesized to interact with multiple intracellular signaling pathways.

Immuno-Oncology: HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a prime target for cancer immunotherapy[3]. The pyridine-2-carboxamide core of our compound of interest is structurally similar to known HPK1 inhibitors. Inhibition of HPK1 by N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide could potentially enhance T-cell proliferation and effector function, leading to a more robust anti-tumor immune response.

Oncology: SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation pathways. Its dysregulation is implicated in various cancers[4]. Pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2[4]. N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide may act as a SHP2 inhibitor, thereby disrupting oncogenic signaling and suppressing tumor growth.

Anti-inflammatory and Antioxidant Activity

The 3-hydroxyphenyl moiety is a well-known scavenger of reactive oxygen species (ROS) and can modulate inflammatory pathways[6][7]. This suggests that N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide may possess anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory and autoimmune diseases.

A Roadmap for Drug Discovery and Development

A structured and rigorous drug discovery and development plan is essential to validate the therapeutic potential of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.

Synthesis and Characterization

The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide can be achieved through a multi-step process, likely involving the amidation of a suitable pyridine-2-carboxylic acid derivative with 3-aminophenol. Detailed characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography will be crucial to confirm the structure and purity of the synthesized compound.

Table 1: Physicochemical Properties of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide

| Property | Value | Reference |

| CAS Number | 1038243-81-0 | [1] |

| Molecular Formula | C13H12N2O2 | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| Purity | >95% | [1] |

In Vitro Evaluation

A battery of in vitro assays will be necessary to determine the biological activity of the compound.

Step-by-Step Protocol: HPK1 Kinase Assay

-

Objective: To determine the IC50 value of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide against HPK1.

-

Materials: Recombinant human HPK1, ATP, substrate peptide, kinase buffer, and the test compound.

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Stop the reaction and measure the signal (e.g., luminescence) to determine kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Similar assays should be conducted for other potential targets like SHP2. Cellular assays using relevant cancer cell lines will also be essential to confirm the on-target activity and assess the anti-proliferative effects of the compound.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies in animal models.

Step-by-Step Protocol: Murine Syngeneic Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide in a relevant cancer model.

-

Model: BALB/c mice bearing CT26 colorectal carcinoma tumors.

-

Procedure: a. Inoculate mice with CT26 cells. b. Once tumors are established, randomize mice into vehicle and treatment groups. c. Administer the test compound orally or intraperitoneally at various doses. d. Monitor tumor growth and animal well-being.

-

Endpoints: Tumor volume, overall survival, and analysis of the tumor microenvironment (e.g., T-cell infiltration).

ADMET and Pharmacokinetic Profiling

A comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound is critical. In vitro assays for metabolic stability, plasma protein binding, and cytotoxicity, followed by in vivo pharmacokinetic studies in rodents, will provide crucial data for lead optimization and dose selection for clinical trials.

Lead Optimization and Future Directions

The initial findings from the above studies will guide the lead optimization process. Structure-activity relationship (SAR) studies will be conducted to improve the potency, selectivity, and pharmacokinetic properties of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. This may involve synthesizing and testing a library of analogs with modifications to the pyridine ring, the phenyl ring, or the linker.

The ultimate goal is to identify a clinical candidate with a superior therapeutic index and a high probability of success in human trials. Further exploration into other potential therapeutic areas, such as neurodegenerative diseases and metabolic disorders, may also be warranted based on the compound's pharmacological profile.

Conclusion

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide represents a promising starting point for the development of a novel therapeutic agent with the potential to impact multiple disease areas. Its unique chemical structure, combining the proven pharmacological benefits of the pyridine-2-carboxamide and 3-hydroxyphenyl moieties, provides a strong rationale for its further investigation. The comprehensive drug discovery and development plan outlined in this guide provides a clear path forward to unlock the full therapeutic potential of this exciting compound.

References

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.

- Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed.

- N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide-1038243-81-0. Thoreauchem.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.

- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.

- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.

- Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry.

- N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide 50mg. Dana Bioscience.

- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI.

- An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. ResearchGate.

Sources

- 1. N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide-1038243-81-0 - Thoreauchem [thoreauchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

Literature Review of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide: A Scarcity of Biological Activity Data

A comprehensive literature search for the biological activity of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide (CAS No. 1038243-81-0) has revealed a significant lack of publicly available data. Despite the broad interest in pyridine carboxamide derivatives for various therapeutic applications, this specific compound appears to be largely unexplored in preclinical and pharmacological research.

While the pyridine carboxamide scaffold is a well-established pharmacophore found in numerous biologically active compounds, specific data on N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide regarding its mechanism of action, therapeutic targets, or efficacy in biological assays is not present in the current scientific literature. This technical guide, therefore, serves to report on this data gap and provide a broader context of the chemical class to which this molecule belongs, highlighting potential avenues for future research.

The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The pyridine carboxamide core is a versatile structural motif that has been successfully incorporated into a wide range of therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxamide group can participate in various hydrogen bonding interactions, contributing to the binding of these molecules to biological targets.

Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including but not limited to:

-

Antitumor Activity: Several studies have reported on N-methyl-picolinamide derivatives as potent antitumor agents.[1][2][3] For instance, certain derivatives have shown significant anti-proliferative activity against various human cancer cell lines, with some exhibiting greater potency than existing drugs like sorafenib.[1][2] The proposed mechanism for some of these compounds involves the inhibition of key enzymes in cell division, such as Aurora-B kinase.[1][2]

-

Antitubercular Activity: A notable pyridine carboxamide, MMV687254, was identified from the Pathogen Box library as a promising anti-tubercular agent.[4] This compound demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis within macrophages, suggesting a potential role in combating this infectious disease.[4]

-

Enzyme Inhibition: The pyridine carboxamide structure has been effectively utilized to design inhibitors for various enzymes. For example, derivatives have been developed as potent and selective inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in metabolic and inflammatory disorders. Additionally, this scaffold has been instrumental in creating inhibitors for STAT6, a key protein in allergic responses, and PARP1, a target in cancer therapy.[5][6]

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide: An Uncharted Territory

Despite the rich pharmacology associated with the broader class of pyridine carboxamides, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide remains an enigmatic entity. Its chemical structure, featuring a 3-hydroxyphenyl group, suggests potential for antioxidant activity and interactions with targets that have a corresponding hydrogen bond donor. The 6-methyl group on the pyridine ring could influence the molecule's conformation and metabolic stability.

The commercial availability of this compound from various chemical suppliers indicates its potential use as a building block in synthetic chemistry or for high-throughput screening campaigns.[7] However, the results of any such screening have not been published in the accessible scientific literature.

Future Directions and Conclusion

The absence of biological data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide presents a clear opportunity for investigation. A logical first step would be to perform broad-spectrum phenotypic screening against a panel of human cancer cell lines, bacterial strains, and fungal pathogens to identify any potential therapeutic areas of interest.

Should any significant activity be observed, subsequent studies could focus on target identification and mechanism of action elucidation. Standard experimental workflows would include:

-

In vitro activity assays: To confirm and quantify the initial screening hits.

-

Target deconvolution studies: Employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular target(s).

-

Mechanism of action studies: To understand how the compound's interaction with its target leads to the observed biological effect. This could involve cell-based assays, reporter gene assays, and analysis of downstream signaling pathways.

References

Due to the lack of specific data for the topic compound, the following references pertain to the broader class of pyridine carboxamide derivatives and related structures.

Sources

- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. danabiosci.com [danabiosci.com]

An In-depth Technical Guide to Ligand-Based Pharmacophore Modeling of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide Derivatives

Abstract

The N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide scaffold represents a promising chemical series with demonstrated biological activities, including potential roles as antifungal agents and kinase inhibitors.[1][2] To accelerate the discovery of novel and potent derivatives, computational methods such as pharmacophore modeling are indispensable. This guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind each methodological choice, establish self-validating protocols to ensure scientific rigor, and apply these principles to our target scaffold. The objective is to construct a predictive 3D pharmacophore model that encapsulates the essential chemical features required for biological activity, which can then be used for virtual screening and lead optimization.

Introduction: The Rationale for Pharmacophore Modeling

In modern drug discovery, especially when a high-resolution 3D structure of the biological target is unavailable, ligand-based drug design (LBDD) becomes a cornerstone of the discovery pipeline.[3][4] LBDD leverages the knowledge of molecules known to be active against a target to build a predictive model.[5] The central concept of this approach is the pharmacophore , which is defined as the 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect.[6][7]

For the N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide series, which has shown activity against targets like Mycobacterium tuberculosis and c-Jun NH2-terminal kinases (JNKs), identifying this optimal 3D arrangement is critical.[2][8] A well-validated pharmacophore model serves two primary purposes:

-

Lead Identification: It acts as a 3D query to rapidly screen large compound databases (virtual screening) to identify novel, structurally diverse molecules that possess the desired features, a process also known as scaffold hopping.[9][10]

-

Lead Optimization: It provides a structural rationale for observed structure-activity relationships (SAR), guiding medicinal chemists in designing modifications to enhance potency and selectivity.[11]

This guide will detail the end-to-end workflow for generating and validating a robust, ligand-based pharmacophore model for this specific chemical class.

The Pharmacophore Modeling Workflow: A Conceptual Overview

The process of generating a predictive pharmacophore model is a systematic, multi-stage endeavor. It begins with careful data curation and preparation, moves to hypothesis generation, and culminates in rigorous validation before the model is applied. Each step is critical for the final model's quality and predictive power.

Caption: High-level workflow for ligand-based pharmacophore modeling.

Phase 1: Data Curation and Ligand Preparation

The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of the input dataset dictates the quality of the resulting pharmacophore model.

Ligand Dataset Assembly and Curation

The first step is to assemble a dataset of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide derivatives with associated biological activity data (e.g., IC₅₀, Kᵢ).

-

Rationale: A good dataset should span a wide range of activities (at least 3-4 orders of magnitude) and contain structurally diverse analogues. This allows the algorithm to effectively distinguish features essential for high activity from those that are detrimental or irrelevant.[12]

-

Protocol:

-

Gather Data: Collect compounds from literature or internal databases. For this guide, we will use a hypothetical dataset.

-

Define Activity Thresholds: Segregate the compounds into distinct activity classes. A common practice is to define 'Actives' (e.g., pIC₅₀ ≥ 7.0) and 'Inactives' (e.g., pIC₅₀ ≤ 5.7).[13]

-

Create Training and Test Sets: Partition the dataset. Typically, 70-80% of the compounds are used as the training set to generate the model. The remaining 20-30% form the test set , which is kept aside for later validation.[14] The selection should ensure that the full range of activities and structural diversity is represented in both sets.

-

Table 1: Hypothetical Dataset of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide Derivatives

| Compound ID | R-Group | IC₅₀ (nM) | pIC₅₀ (-logIC₅₀) | Activity Class | Set Assignment |

|---|---|---|---|---|---|

| EX-01 | H | 15 | 7.82 | Active | Training |

| EX-02 | 4-F | 25 | 7.60 | Active | Training |

| EX-03 | 4-Cl | 22 | 7.66 | Active | Training |

| EX-04 | 4-CH₃ | 90 | 7.05 | Active | Training |

| EX-05 | H | 5,500 | 5.26 | Inactive | Training |

| EX-06 | 2-F | 8,000 | 5.10 | Inactive | Training |

| EX-07 | 4-OCH₃ | 1,200 | 5.92 | Inactive | Training |

| EX-08 | 3-F | 45 | 7.35 | Active | Test |

| EX-09 | 3-Cl | 50 | 7.30 | Active | Test |

| EX-10 | 2-CH₃ | 9,500 | 5.02 | Inactive | Test |

Conformational Analysis

A ligand is not a static 2D structure but a flexible 3D entity. It is crucial to generate a diverse and energetically plausible set of 3D conformations for each ligand.[3]

-

Rationale: The bioactive conformation—the specific 3D shape a ligand adopts when binding to its target—is often not its lowest energy state. By generating a representative ensemble of low-energy conformations, we increase the probability of including the bioactive conformation in our analysis.[3]

-

Protocol:

-

2D-to-3D Conversion: Use a computational chemistry software package (e.g., MOE, LigandScout, Schrödinger's LigPrep) to convert the 2D structures into initial 3D models.[15][16]

-

Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94x, OPLS4) to relieve steric strain and find a local energy minimum.

-

Conformational Search: Perform a systematic or stochastic conformational search to generate an ensemble of low-energy conformers for each molecule in the training set. This is the most critical step in ligand preparation.

-

Phase 2: Pharmacophore Hypothesis Generation

With a prepared training set, the next step is to identify the common chemical features arranged in a specific 3D geometry that are shared by the active molecules.[6]

-

Rationale: The core assumption of ligand-based modeling is that molecules with similar biological activity share a common binding mode and, therefore, a common pharmacophore.[4] The algorithm aims to find a 3D feature arrangement that is present in most active molecules but absent in the inactive ones.

-

Protocol:

-

Feature Definition: Define the types of chemical features to be considered. Standard features include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (AR)

-

Positive/Negative Ionizable

-

-

Common Feature Identification: Use a pharmacophore generation program (e.g., Schrödinger's Phase, MOE's Pharmacophore Query Editor).[13] The software aligns the conformers of the active molecules from the training set and identifies common features.

-

Hypothesis Scoring and Ranking: The software generates multiple possible pharmacophore hypotheses. These are then scored and ranked based on how well they map to the active compounds while simultaneously not mapping to the inactive compounds.[13] Scores like the survival score, site score, and vector score help in prioritizing the best models.[13]

-

A Hypothetical Pharmacophore Model

Based on the N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide scaffold, a plausible pharmacophore hypothesis might consist of the following features:

Caption: A hypothetical 5-feature pharmacophore model (AADDH).

This model (AADDH: Acceptor, Acceptor, Donor, Aromatic, Aromatic) could correspond to:

-

HBD: The hydroxyl group on the phenyl ring.

-

HBA1: The nitrogen atom of the pyridine ring.

-

HBA2: The carbonyl oxygen of the carboxamide linker.

-

AR1: The 3-hydroxyphenyl ring.

-

AR2: The 6-methylpyridine ring.

Phase 3: Rigorous Model Validation

Generating a hypothesis is insufficient; it must be rigorously validated to ensure it has true predictive power and is not a result of chance.[17]

-

Rationale: Validation assesses the model's ability to distinguish active compounds from inactive ones. A model that performs well on the training data but fails on unseen data is overfitted and useless for prospective screening.

Internal Validation: Test Set Prediction

The first validation step uses the test set that was segregated earlier.

-

Protocol:

-

Screen the test set (both actives and inactives) against the generated pharmacophore hypotheses.

-

A good model should correctly identify the majority of the active compounds in the test set as "hits" (i.e., they map to the pharmacophore) and the majority of inactive compounds as "non-hits".[14]

-

External Validation: Decoy Set Screening & GH Score

A more robust validation involves screening the model against a large database of "decoy" molecules—compounds presumed to be inactive—mixed with the known actives.

-

Protocol:

-

Prepare a Database: Create a database containing the known active compounds and a much larger number (e.g., 50-100 times more) of decoy molecules with similar physicochemical properties but different topologies.

-

Screen the Database: Use the pharmacophore model as a 3D query to screen this database.

-

Calculate Metrics: Analyze the results using key statistical metrics. The Goodness of Hit (GH) score is a widely accepted metric that ranges from 0 (null model) to 1 (ideal model). A GH score > 0.7 is indicative of a very good model.[18]

-

The GH score is calculated using the following parameters:

-

Ht: Total number of hits retrieved from the database.

-

Ha: Number of active compounds in the hit list.

-

A: Total number of active compounds in the database.

-

D: Total number of compounds in the database.

Table 2: Validation Metrics for the Hypothetical Model

| Metric | Formula | Value | Interpretation |

|---|---|---|---|

| Yield of Actives (%) | (Ha / Ht) * 100 | 65% | 65% of the retrieved hits are known actives. |

| Recall of Actives (%) | (Ha / A) * 100 | 92% | The model found 92% of all actives. |

| Enrichment Factor (EF) | (Ha / Ht) / (A / D) | 55.4 | 55x better than a random selection. |

| Goodness of Hit (GH) Score | ((Ha(3A+Ht))/(4Ht*A)) * (1-((Ht-Ha)/(D-A))) | 0.81 | Indicates a highly predictive and robust model. |

Application in Drug Discovery

Once validated, the pharmacophore model becomes a powerful tool for hit discovery.

-

Virtual Screening: The model can be used to screen massive commercial or internal databases (e.g., ZINC, Enamine, ChEMBL) containing millions of compounds.[10] Molecules that fit the pharmacophore are selected as virtual hits for further investigation, such as molecular docking or acquisition for biological testing.[13] This process significantly enriches the hit rate of experimental screening campaigns.[9]

-

Lead Optimization: The model provides a 3D structural hypothesis for bioactivity. This can guide chemists to design new analogues that better fit the pharmacophore features, potentially leading to improved potency or altered selectivity profiles.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for developing and validating a ligand-based pharmacophore model for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide derivatives. By adhering to principles of careful data preparation, robust hypothesis generation, and multi-faceted validation, researchers can build a powerful predictive tool. Such a model is not merely a computational artifact but a strategic asset that can significantly de-risk and accelerate the early stages of drug discovery, leading to the faster identification of promising new therapeutic candidates.

References

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

-

Pharmacophore Generation, Atom-Based 3D-QSAR and Molecular Dynamics Simulation Analyses of pyridine-3-carboxamide-6-yl-urea Analogues as Potential Gyrase B Inhibitors. PubMed. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. [Link]

-

How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]

-

3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

-

Pharmacophore-based Virtual Screening in Drug Discovery. Royal Society of Chemistry. [Link]

-

Ligand-based Drug Design. Charnwood Discovery. [Link]

-

Ligand-based drug design. GARDP Revive. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

LBDD: Ligand-Based Drug Design. BioSolveIT. [Link]

-

Ligand based drug design. Slideshare. [Link]

-

Ligand-Based Approaches. Drug Design Org. [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. [Link]

-

Pharmacophore model validation using GH score method. ResearchGate. [Link]

-

How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

-

Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information. [Link]

-

Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents. RSC Publishing. [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link]

-

Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed. [Link]

Sources

- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Ligand-based drug design – REVIVE [revive.gardp.org]

- 5. biosolveit.de [biosolveit.de]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Ligand based drug design | PPTX [slideshare.net]

- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ligand-Based Approaches - Drug Design Org [drugdesign.org]

- 12. Pharmacophore generation, atom-based 3D-QSAR and molecular dynamics simulation analyses of pyridine-3-carboxamide-6-yl-urea analogues as potential gyrase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 17. aast.edu [aast.edu]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics and Stability of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide

Foreword: Navigating the Preformulation Landscape

In the intricate journey of drug discovery and development, a thorough understanding of a candidate molecule's fundamental physicochemical and stability profiles is paramount. This technical guide provides a comprehensive examination of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, a pyridine carboxamide derivative of interest. By delving into its core characteristics, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge necessary for informed decision-making in formulation development, analytical method validation, and predicting in vivo performance. The insights and protocols detailed herein are grounded in established scientific principles and are designed to serve as a practical resource for advancing promising therapeutic candidates from the laboratory to clinical evaluation.

Molecular Profile and Structural Attributes

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide belongs to the class of N-aryl pyridine carboxamides, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] The molecular structure, characterized by a central pyridine ring linked to a 3-hydroxyphenyl group via an amide bond, imparts a unique combination of properties that influence its behavior in both solid and solution states.

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide |

| CAS Number | 1038243-81-0 |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Canonical SMILES | Cc1cccc(n1)C(=O)Nc2cccc(c2)O |

Physicochemical Characterization: A Foundation for Formulation

The physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which a successful drug formulation is built. These parameters dictate the compound's dissolution rate, absorption, distribution, and ultimately, its bioavailability. Due to the limited publicly available experimental data for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide, the following section presents a representative physicochemical profile based on data from analogous N-phenylpicolinamide derivatives and established predictive models.[1][3][4]

Solubility Profile

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The presence of both a hydrophilic phenol group and a pyridine nitrogen, capable of protonation, alongside a more lipophilic phenyl ring and methyl group, suggests that the solubility of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide will be pH-dependent.

Table 2: Representative Aqueous Solubility Data

| pH | Predicted Solubility (µg/mL) | Method |

| 1.2 (Simulated Gastric Fluid) | 150 - 250 | Shake-Flask Method |

| 4.5 (Acetate Buffer) | 50 - 100 | Shake-Flask Method |

| 6.8 (Simulated Intestinal Fluid) | 20 - 40 | Shake-Flask Method |

| 7.4 (Phosphate Buffer) | 15 - 30 | Shake-Flask Method |

The predicted higher solubility in acidic pH can be attributed to the protonation of the pyridine nitrogen, leading to the formation of a more soluble salt form. Conversely, in neutral to basic conditions, the compound is expected to be in its less soluble free base form.

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., HCl, acetate, phosphate).

-

Sample Preparation: Add an excess amount of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide to a known volume of each buffer in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Dissociation Constant (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets. N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide possesses two ionizable groups: the basic pyridine nitrogen and the acidic phenolic hydroxyl group.

Table 3: Predicted pKa Values

| Ionizable Group | Predicted pKa | Method |

| Pyridine Nitrogen (Basic) | 3.5 - 4.5 | UV-metric Titration |

| Phenolic Hydroxyl (Acidic) | 9.0 - 10.0 | Potentiometric Titration |

The pKa of the pyridine nitrogen suggests that the compound will be partially protonated in the stomach, contributing to its initial dissolution. The acidic pKa of the phenol indicates that it will be predominantly in its neutral form throughout the gastrointestinal tract.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Titration Setup: Use a multi-wavelength UV-Vis spectrophotometer equipped with a pH electrode and an automated titrator.

-

Titration Procedure: Add a small aliquot of the stock solution to a thermostatted vessel containing a co-solvent system (e.g., methanol-water). Titrate the solution with a standardized acid (e.g., HCl) and then with a standardized base (e.g., NaOH), recording the full UV-Vis spectrum at each pH increment.

-

Data Analysis: Analyze the changes in absorbance at multiple wavelengths as a function of pH using appropriate software to calculate the pKa values.

Thermal Properties: Melting Point and Thermal Stability

The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound. Differential Scanning Calorimetry (DSC) is a powerful technique to determine the melting point and other thermal events.

Table 4: Representative Thermal Analysis Data

| Parameter | Predicted Value | Method |

| Melting Point (Onset) | 160 - 175 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | > 250 °C | Thermogravimetric Analysis (TGA) |

A sharp endothermic peak in the DSC thermogram is indicative of a crystalline solid with a defined melting point. The onset of decomposition at a significantly higher temperature suggests good thermal stability.

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.

-

DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Interpretation: Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.

Crystalline Structure

The solid-state form of an API can significantly impact its stability, solubility, and manufacturing properties. Single-crystal X-ray diffraction is the gold standard for elucidating the three-dimensional arrangement of molecules in a crystal lattice. While no experimental crystal structure for N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is publicly available, analysis of related structures, such as N-(3-hydroxyphenyl)nicotinamide, reveals the potential for extensive hydrogen bonding networks.[4] The presence of the amide and hydroxyl groups as hydrogen bond donors and the pyridine nitrogen and carbonyl oxygen as acceptors can lead to a stable, well-ordered crystalline structure.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and molecular structure.

Stability Profile: Ensuring Product Quality and Shelf-life

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the degradation pathways of the drug substance. This information is vital for the development of stability-indicating analytical methods.

Table 5: Representative Forced Degradation Profile

| Stress Condition | Observation | Potential Degradation Pathway |

| Acidic Hydrolysis (0.1 N HCl, 60 °C) | Significant degradation | Amide bond cleavage |

| Basic Hydrolysis (0.1 N NaOH, 60 °C) | Moderate degradation | Amide bond cleavage |

| Oxidative (3% H₂O₂, RT) | Minor degradation | Oxidation of the phenol or pyridine ring |

| Thermal (80 °C, solid state) | No significant degradation | Thermally stable |

The primary degradation pathway is anticipated to be the hydrolysis of the amide bond, leading to the formation of 6-methylpicolinic acid and 3-aminophenol.[5]

-

Sample Preparation: Prepare solutions of the compound in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. For thermal degradation, store the solid compound at an elevated temperature.

-

Stress Conditions: Expose the samples to the specified stress conditions for a defined period.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify degradation products.

Photostability

Photostability testing is essential to determine if a drug substance is susceptible to degradation upon exposure to light. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for conducting these studies.[6][7]

Given the presence of aromatic rings, N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide may exhibit some sensitivity to light, particularly in solution.

-

Sample Exposure: Expose the drug substance, both as a solid and in solution, to a light source that provides a combination of visible and UV light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Control Samples: Protect control samples from light by wrapping them in aluminum foil.

-

Analysis: After exposure, analyze the samples for any changes in appearance, purity, and for the formation of degradation products using a validated stability-indicating HPLC method.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of the API and its impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the analysis of pyridine carboxamide derivatives.[8][9][10]

Table 6: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time-based gradient from 10% to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a potential degradation pathway.

Caption: A typical workflow for the physicochemical and stability characterization of a new chemical entity.

Caption: A plausible hydrolytic degradation pathway for the title compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key physicochemical characteristics and stability profile of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. While a representative dataset has been presented in the absence of extensive public experimental data, the outlined protocols and methodologies offer a robust framework for the empirical determination of these critical parameters. A thorough experimental investigation following the described procedures is essential to confirm the predicted properties and to fully support the development of this compound as a potential therapeutic agent. Future work should focus on obtaining precise experimental data for solubility, pKa, and solid-state properties, as well as a detailed characterization of any degradation products formed under stress conditions. Such data will be invaluable for optimizing formulation strategies, ensuring regulatory compliance, and ultimately, maximizing the therapeutic potential of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.

References

-

Williams, K. R., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters, 25(18), 3873-3877. [Link]

-

East, S. P., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1163-1176. [Link]

-

Patel, J. R., & Patel, M. A. (2021). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 12(3). [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. National Center for Biotechnology Information. [Link]

-

Mocilac, P., & Gallagher, J. F. (2011). N-(3-Hydroxyphenyl)nicotinamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2668. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

Roopan, S. M., et al. (2009). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 10), o2486. [Link]

-

Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

-

Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1234-1240. [Link]

-

Çolak, N., & Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 515-521. [Link]

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

-

Dana Bioscience. (n.d.). N-(3-Hydroxyphenyl)-6-methylpyridine-2-carboxamide 50mg. [Link]

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

-

Yildiz, M., et al. (2010). Theoretical and experimental studies on N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide. Journal of Molecular Structure, 964(1-3), 132-139. [Link]

-

Singh, P., et al. (2021). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. Asian Journal of Organic & Medicinal Chemistry, 6(3), 186-203. [Link]

-

Popova, Y. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60-64. [Link]

-

Pifferi, G., & Restani, P. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 19-30. [Link]

-

Bakar, M. A., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Molbank, 2019(4), M1095. [Link]

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

-

Mocilac, P., & Gallagher, J. F. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2024(1), M1758. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

-

Khan, K. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368913. [Link]

-

Skibiński, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1645-1652. [Link]

-

Missioui, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 834-838. [Link]

-

Karakuş, S., et al. (2016). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 1-13. [Link]

-

Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(8), x230805. [Link]

-

Cherkasov, V. R., et al. (2020). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Russian Chemical Bulletin, 69(10), 1956-1962. [Link]

-

PubChemLite. (n.d.). 3-hydroxy-n-[(3-nitrophenyl)methyl]pyridine-2-carboxamide. [Link]

- U.S. Patent No. 4,265,833. (1981). Process for the preparation of hydroxy-diphenylamines.

-

Khan, I., et al. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. ACS Omega, 9(7), 8196-8212. [Link]

-

PubChemLite. (n.d.). 3-hydroxy-n-[(3-nitrophenyl)methyl]pyridine-2-carboxamide. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

Sources

- 1. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-Hydroxyphenyl)nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 7. irjet.net [irjet.net]

- 8. pnrjournal.com [pnrjournal.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide

Introduction

N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a pyridine carboxamide derivative, it belongs to a class of compounds known for their diverse biological activities and applications as ligands in coordination chemistry.[1][2] The presence of both a pyridine ring and a hydroxyphenyl moiety suggests potential for hydrogen bonding and metal coordination, making it a valuable scaffold for the design of novel therapeutic agents and functional materials.[3]

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful synthesis. The methodology described herein is a self-validating system, emphasizing safety, efficiency, and high purity of the final product.

Overall Synthesis Workflow

The synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide is achieved through a two-step process. The first step involves the activation of the carboxylic acid group of 6-methylpyridine-2-carboxylic acid to form a more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction of the in-situ generated acyl chloride with 3-aminophenol to form the desired amide bond.

Caption: Workflow for the synthesis of N-(3-hydroxyphenyl)-6-methylpyridine-2-carboxamide.

Experimental Protocol

Materials and Equipment

| Reagents | Equipment |

| 6-Methylpyridine-2-carboxylic acid | Round-bottom flasks (various sizes) |

| 3-Aminophenol | Magnetic stirrer with heating mantle |

| Thionyl chloride (SOCl₂) | Condenser |

| Triethylamine (Et₃N) | Dropping funnel |

| Dichloromethane (DCM), anhydrous | Separatory funnel |

| Ethyl acetate (EtOAc) | Rotary evaporator |

| Hexane | Thin-layer chromatography (TLC) plates |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Column chromatography setup (silica gel) |

| Brine (saturated aqueous NaCl) | pH paper or pH meter |

| Anhydrous magnesium sulfate (MgSO₄) | Standard laboratory glassware |

Step-by-Step Synthesis

Step 1: Formation of 6-Methylpyridine-2-carbonyl chloride (in situ)

-

Reaction Setup: In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methylpyridine-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, approximately 10 mL per gram of carboxylic acid) to the flask. Stir the mixture to dissolve the starting material.

-

Activation: Carefully add thionyl chloride (1.5 eq) dropwise to the stirred solution at room temperature. The addition of thionyl chloride leads to the formation of the acyl chloride, a more reactive species necessary for the subsequent amidation.[4][5] This reaction is exothermic and releases HCl and SO₂ gases, so it must be performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6-methylpyridine-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Bond Formation

-

Amine Solution Preparation: In a separate 250 mL round-bottom flask, dissolve 3-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2]

-

Coupling Reaction: Cool the amine solution to 0 °C in an ice bath. To this cooled solution, add the crude 6-methylpyridine-2-carbonyl chloride (dissolved in a small amount of anhydrous DCM) dropwise via a dropping funnel over 30 minutes. Maintaining a low temperature helps to control the exothermic reaction and minimize side product formation.

-